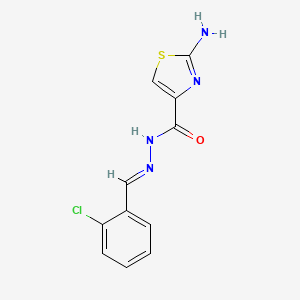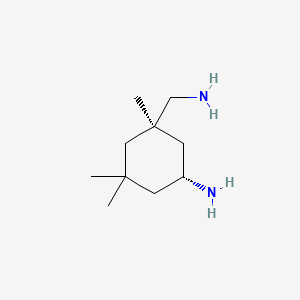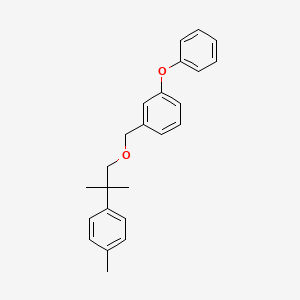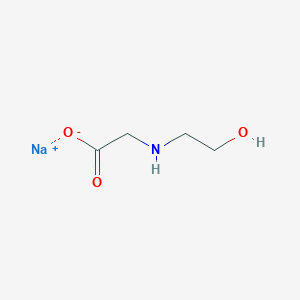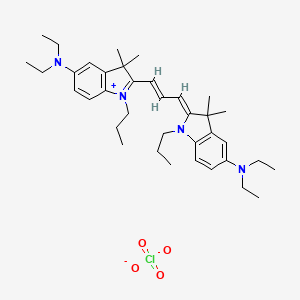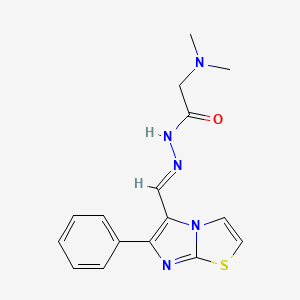
Benzoic acid, 4-(((dipropoxyphosphinyl)methyl)amino)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-(((dipropoxyphosphinyl)methyl)amino)-, ethyl ester is a complex organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by the presence of a benzoic acid core structure with additional functional groups, including a dipropoxyphosphinyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(((dipropoxyphosphinyl)methyl)amino)-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the esterification of benzoic acid derivatives with appropriate alcohols in the presence of catalysts. The reaction conditions often require controlled temperatures and the use of dehydrating agents to drive the esterification process to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(((dipropoxyphosphinyl)methyl)amino)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzoic acid derivatives .
Scientific Research Applications
Benzoic acid, 4-(((dipropoxyphosphinyl)methyl)amino)-, ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of benzoic acid, 4-(((dipropoxyphosphinyl)methyl)amino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 4-ethyl-, methyl ester
- Benzoic acid, 4-amino-, methyl ester
- Benzoic acid, 4-methoxy-, ethyl ester
Uniqueness
Benzoic acid, 4-(((dipropoxyphosphinyl)methyl)amino)-, ethyl ester is unique due to the presence of the dipropoxyphosphinyl group, which imparts distinct chemical properties and reactivity compared to other benzoic acid derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
114416-20-5 |
|---|---|
Molecular Formula |
C16H26NO5P |
Molecular Weight |
343.35 g/mol |
IUPAC Name |
ethyl 4-(dipropoxyphosphorylmethylamino)benzoate |
InChI |
InChI=1S/C16H26NO5P/c1-4-11-21-23(19,22-12-5-2)13-17-15-9-7-14(8-10-15)16(18)20-6-3/h7-10,17H,4-6,11-13H2,1-3H3 |
InChI Key |
XCZPKXSAYJHEMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(CNC1=CC=C(C=C1)C(=O)OCC)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



